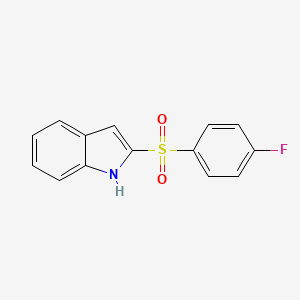

2-((4-Fluorophenyl)sulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO2S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1H-indole |

InChI |

InChI=1S/C14H10FNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |

InChI Key |

WBLIFAOTBFDHFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Sulfonyl 1h Indole

Strategies for Indole (B1671886) Core Functionalization at C2-Position

The introduction of a sulfonyl group at the C2-position of the indole ring is a challenging yet crucial transformation. The inherent electronic properties of the indole nucleus typically favor electrophilic substitution at the C3-position. Consequently, specialized strategies are required to achieve regioselective C2-functionalization.

Direct 2-Sulfonylation Approaches (e.g., Iodophor-Mediated Reactions)

Direct C2-sulfonylation of indoles offers an atom-economical and efficient route to 2-sulfonylindoles. One notable method involves the use of iodophor as a catalyst. In an aqueous medium, the reaction of indoles with sulfonyl hydrazides, mediated by iodophor and an oxidant like hydrogen peroxide, provides a rapid and environmentally benign pathway to 2-sulfonylindoles. This method is advantageous due to the commercial availability and low toxicity of iodophor, which serves as both a catalyst and the reaction medium.

Another direct approach utilizes a metal-free system employing tert-butyl hydroperoxide (TBHP) and iodine (I2) to mediate the coupling of indoles with sulfonyl hydrazides. This reaction proceeds under mild conditions and demonstrates good functional group tolerance, accommodating both N-protected and unprotected indoles. The reaction is believed to proceed through a radical mechanism, where the interaction of the sulfonyl hydrazide with the TBHP/I2 system generates a sulfonyl radical, which then attacks the C2-position of the indole.

Table 1: Comparison of Direct C2-Sulfonylation Methods

| Method | Catalyst/Mediator | Oxidant | Solvent | Key Advantages |

| Iodophor-Mediated | Iodophor | H2O2 | Water | Environmentally friendly, rapid reaction times |

| TBHP/I2 System | I2 | TBHP | Organic Solvents | Metal-free, mild conditions, good yields |

Alternative Synthetic Routes to 2-Substituted Indoles

Beyond direct sulfonylation, a variety of alternative synthetic routes have been developed to access 2-substituted indoles, which can then be further elaborated to the desired 2-sulfonylindole.

One prominent strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of a precursor to 2-((4-Fluorophenyl)sulfonyl)-1H-indole, a suitably substituted acetophenone (B1666503) derivative could be reacted with phenylhydrazine to yield a 2-aryl-indole.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, provide another versatile entry to 2-substituted indoles. For instance, a 2-haloindole can be coupled with an appropriate boronic acid or alkyne, respectively, to introduce a substituent at the C2-position. Subsequent chemical modifications can then be employed to install the 4-fluorophenylsulfonyl group.

Furthermore, intramolecular cyclization reactions of ortho-substituted anilines are a powerful tool. For example, the cyclization of a 2-alkynylaniline derivative, often catalyzed by a transition metal like palladium or copper, can directly afford a 2-substituted indole. The nature of the substituent on the alkyne dictates the group at the C2-position of the resulting indole.

Synthesis of Key Precursors for this compound

The synthesis of this compound relies on the availability of two key precursors: the indole nucleus and 4-fluorophenylsulfonyl chloride.

The indole core can be synthesized through various established methods, including the Fischer, Reissert, and Madelung syntheses, depending on the desired substitution pattern on the indole ring itself. For the parent 1H-indole, commercial availability is also widespread.

The preparation of 4-fluorophenylsulfonyl chloride is typically achieved through the chlorosulfonation of fluorobenzene (B45895). This reaction involves treating fluorobenzene with chlorosulfonic acid. The process must be carefully controlled to prevent the formation of disubstituted byproducts. An alternative approach involves the diazotization of 4-fluoroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt and subsequent treatment with chlorine.

Chemical Reactivity and Derivatization Studies of this compound Analogues

The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of diverse analogues. Key areas for derivatization include the nitrogen atom of the indole ring and the 4-fluorophenylsulfonyl moiety.

Modifications on the 1H-Indole Nitrogen Atom

The nitrogen atom of the indole ring is a common site for functionalization, which can significantly impact the molecule's properties. N-alkylation is a straightforward modification that can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). A variety of alkyl groups, including methyl, ethyl, and benzyl, can be introduced in this manner.

N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. This introduces an acyl group onto the indole nitrogen. Furthermore, N-arylation can be achieved through copper or palladium-catalyzed cross-coupling reactions with aryl halides. These modifications allow for the exploration of the structure-activity relationships by introducing a wide range of substituents at the N1-position.

Table 2: Examples of N-Functionalization Reactions of Indoles

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylindole |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acylindole |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N-Arylindole |

Structural Diversification on the 4-Fluorophenylsulfonyl Moiety

The 4-fluorophenylsulfonyl group also offers opportunities for structural diversification. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly if there are additional activating groups on the aromatic ring. Nucleophiles such as amines, alkoxides, and thiolates can be used to introduce new functionalities at the para-position of the phenyl ring.

Desulfonation, the removal of the sulfonyl group, can be achieved under specific conditions, although it is generally a challenging transformation for arylsulfonyl groups. More commonly, modifications involve reactions of substituents on the phenyl ring. For instance, if other functional groups are present on the 4-fluorophenyl ring, they can be manipulated. For example, a nitro group could be reduced to an amine, which could then be further derivatized.

Furthermore, the sulfonyl group itself can influence the reactivity of the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position relative to the sulfonyl group. This allows for the introduction of additional substituents on the phenyl ring, further expanding the structural diversity of the analogues.

Remote Substitutions on the Indole Ring System (e.g., C3, C5, C6)

The presence of the strongly electron-withdrawing (4-fluorophenyl)sulfonyl group at the C2 position of the indole ring significantly influences its reactivity towards electrophilic substitution. This deactivation makes direct functionalization at other positions on the indole nucleus, particularly the electron-rich pyrrole (B145914) ring, more challenging than in unsubstituted indoles. However, specific methodologies have been developed to achieve substitutions at the C3, C5, and C6 positions, often requiring tailored reaction conditions or alternative synthetic strategies.

Substitution at the C3 Position

The C3 position, while less nucleophilic than in typical indoles, remains the most reactive site for electrophilic attack after the N1 position. Functionalization at this position is crucial for the elaboration of the indole scaffold.

One of the most effective methods for introducing a functional group at the C3 position of 2-sulfonylindoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group. While direct examples on this compound are not extensively documented, studies on analogous compounds, such as 2-(4-methylsulfonylphenyl)indole, demonstrate the feasibility of this transformation. The reaction proceeds by electrophilic attack of the Vilsmeier reagent at the C3 position, followed by hydrolysis to yield the corresponding indole-3-carbaldehyde. This intermediate is a versatile building block for further synthetic modifications.

For instance, the formylation of 2-(4-methylsulfonylphenyl)indole derivatives has been reported to proceed smoothly, providing the C3-formylated product in good yields. This suggests a similar reactivity pattern for this compound.

Table 1: Vilsmeier-Haack Formylation of a 2-Sulfonylindole Analogue

| Entry | Substrate | Reagents | Product | Yield (%) |

|---|

Data extrapolated from analogous reactions in the literature.

Another strategy for C3-functionalization involves the generation of a reactive alkylideneindolenine intermediate . This is typically achieved by treating the N-protected 2-sulfonylindole with a base. The resulting intermediate is a potent electrophile that can react with a variety of soft nucleophiles, leading to the formation of a new bond at the C3 position. This approach has been successfully employed for the C3-alkylation of arenesulfonyl indoles with nucleophiles such as 1,3-dicarbonyl compounds, malononitriles, and phenols. The reaction is often catalyzed by a base and can be rendered enantioselective by the use of chiral catalysts.

Substitutions at the C5 and C6 Positions

Direct electrophilic substitution at the C5 and C6 positions of the benzene (B151609) portion of the this compound ring is generally difficult. The deactivating effect of the C2-sulfonyl group extends to the entire indole system, making the carbocyclic ring less susceptible to electrophilic attack than in unsubstituted indoles.

However, functionalization at these remote positions can be achieved, often requiring forcing conditions or alternative strategies such as directed metalation. Furthermore, the reactivity of the C6 position can be enhanced if the C2 and C3 positions are already substituted. Research on 2,3-disubstituted indoles has shown that C6-functionalization can be achieved with good regioselectivity using Brønsted or Lewis acid catalysis. This suggests a potential two-step strategy for C6-substitution of this compound, involving initial functionalization at C3 followed by subsequent reaction at C6.

Electrophilic halogenation and nitration of 2-sulfonylindoles are not well-documented for the C5 and C6 positions. Standard electrophilic aromatic substitution conditions that are effective for activated aromatic systems are generally not sufficient to overcome the deactivating effect of the sulfonyl group to achieve substitution on the benzene ring of the indole.

Directed ortho-metalation (DoM) presents a potential, though less explored, avenue for the regioselective functionalization of the C5 and C6 positions. This strategy relies on the use of a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic center that can then be quenched with an electrophile. While the sulfonyl group itself is not a classical directing group for this purpose, protection of the indole nitrogen with a suitable directing group could potentially enable lithiation at adjacent positions, including C7, or potentially influence longer-range deprotonation. However, the application of this methodology for the specific remote functionalization of 2-sulfonylindoles at C5 and C6 remains an area for further investigation.

Table 2: Summary of Potential Remote Substitution Strategies

| Position | Method | Reagents/Conditions | Comments |

|---|---|---|---|

| C3 | Vilsmeier-Haack Reaction | POCl₃, DMF | Provides C3-formylated product. Feasible by analogy. |

| C3 | Nucleophilic Addition | Base, Nucleophile | Proceeds via an alkylideneindolenine intermediate. |

| C5 | Direct Electrophilic Substitution | Standard Electrophiles | Generally low reactivity due to deactivation. |

| C6 | Direct Electrophilic Substitution | Standard Electrophiles | Generally low reactivity due to deactivation. |

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Fluorophenyl Sulfonyl 1h Indole

In Vitro Antimicrobial Research Pathways

No published studies were identified describing the antimicrobial activities of 2-((4-Fluorophenyl)sulfonyl)-1H-indole.

Bacterial Growth Inhibition and Susceptibility Studies (e.g., Staphylococcus aureus, Escherichia coli)

There is no available data on the efficacy of this compound against bacterial strains such as Staphylococcus aureus or Escherichia coli.

Antifungal Efficacy Evaluations (e.g., Candida albicans, Aspergillus fumigatus)

Information regarding the antifungal properties of this compound against fungal pathogens like Candida albicans or Aspergillus fumigatus is not present in the current scientific literature.

Research into Biofilm Formation Inhibition

No research has been published detailing the effects of this compound on microbial biofilm formation.

Elucidation of Antimicrobial Mechanisms (e.g., Bacterial Folate Synthesis Inhibition, Topoisomerase IV and DNA Gyrase Inhibition, Lanosterol (B1674476) 14α-demethylase Inhibition)

The mechanism of antimicrobial action for this compound has not been investigated or reported. There are no studies linking this compound to the inhibition of bacterial folate synthesis, topoisomerase IV, DNA gyrase, or lanosterol 14α-demethylase.

Anticancer Research and Cellular Processes

No published data exists on the anticancer properties of this compound.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HeLa, MCF-7)

There are no available results from in vitro cytotoxicity studies of this compound against HeLa, MCF-7, or any other cancer cell lines.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell proliferation and eliminating damaged or cancerous cells. Research into compounds that can modulate this process is a key area of cancer therapy development. Studies have shown that certain indole (B1671886) derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. nih.govmdpi.com For instance, some novel 2-(thiophen-2-yl)-1H-indole derivatives have been observed to cause cell cycle arrest in the S and G2/M phases in HCT116 colon cancer cells. nih.gov This arrest is a crucial step that can lead to the initiation of apoptosis. The cell cycle is a tightly regulated process, and disruption of this cycle is a hallmark of cancer. nih.gov Compounds that can interfere with the cell cycle, such as by causing an accumulation of cells in the G2/M phase, are considered promising anticancer agents. mdpi.comnih.gov

The mechanism often involves the modulation of key regulatory proteins. While direct studies on this compound's effect on cell cycle are not detailed in the provided results, the broader class of indole-containing compounds demonstrates a clear capacity to interfere with cancer cell division. nih.govmdpi.com This interference prevents the cell from progressing through mitosis, ultimately triggering apoptotic pathways.

Research on Anti-Apoptotic and Pro-Apoptotic Protein Regulation (e.g., Bcl-2, Bax)

The regulation of apoptosis is intricately linked to the balance between pro-apoptotic and anti-apoptotic proteins, with the Bcl-2 family playing a central role. mdpi.com Key members include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov The ratio of these proteins is a critical determinant of a cell's fate; an increase in the Bax/Bcl-2 ratio shifts the balance towards apoptosis. nih.govnih.gov

Investigations into various therapeutic compounds have demonstrated their ability to modulate this delicate balance. For example, certain spiroquinazolinone derivatives have been shown to induce apoptosis in human chronic myeloid leukemia K562 cells by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax. nih.gov This alteration in the expression of these key proteins is a common mechanism by which anticancer agents exert their effects. nih.gov While direct evidence for this compound is not specified, the established activity of related heterocyclic compounds in modulating Bcl-2 and Bax levels provides a strong rationale for investigating similar mechanisms for this compound. The interplay between these proteins is fundamental to the intrinsic apoptotic pathway, where the permeabilization of the mitochondrial outer membrane is a pivotal event. mdpi.com

Anti-Inflammatory Research Paradigms

Inflammation is a complex biological response implicated in numerous diseases. nih.govnih.gov A significant focus of anti-inflammatory research is the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

Selective Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-1, COX-2 selectivity)

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govjapsonline.com There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govjapsonline.com

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govjapsonline.com Research into various indole derivatives has revealed promising selective COX-2 inhibitory activity. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives demonstrated high selectivity towards the COX-2 receptor compared to the non-selective NSAID indomethacin. japsonline.com

The selectivity of these compounds is often attributed to specific structural features, such as the phenyl sulfonamide moiety, which can bind to a polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of some 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 4a | 11.8 | 0.18 | 65.55 |

| 4b | 11.8 | 0.11 | 107.27 |

| 4c | 8.1 | 0.20 | 40.5 |

| 4d | 11.5 | 0.17 | 67.64 |

| 4e | 8.5 | 0.28 | 30.35 |

| 4f | 16.1 | 0.15 | 107.33 |

| Indomethacin | 0.039 | 0.49 | 0.079 |

| Celecoxib | 15.2 | 0.04 | 380 |

Data compiled from multiple sources. nih.govjapsonline.comnih.gov

Investigation of Inflammatory Cytokine Modulation (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. nih.govnih.gov The inhibition of these cytokines is a key therapeutic target for managing inflammatory diseases. Research has shown that certain compounds can effectively reduce the production of these inflammatory mediators.

For example, studies on conjugates of N-substituted indole and aminophenylmorpholin-3-one have demonstrated significant inhibition of TNF-α and IL-6 in microglial cells. nih.gov One particular compound from this series was found to reduce the levels of lipopolysaccharide (LPS)-induced TNF-α and IL-6 by 71% and 53%, respectively. nih.gov Similarly, sulforaphane (B1684495) has been shown to inhibit the TNF-α-induced release of IL-1β and IL-6 in a concentration-dependent manner in synoviocytes. nih.gov While direct studies on this compound are not available in the provided results, the ability of related indole structures to modulate these key cytokines suggests a potential avenue for its anti-inflammatory action. nih.govmdpi.com

Enzyme Inhibition Research Beyond COX (e.g., Xanthine (B1682287) Oxidase, Lanosterol 14α-Demethylase)

Beyond its role in inflammation, research into the broader enzymatic inhibition profile of compounds can reveal additional therapeutic potentials.

Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.govnih.gov Therefore, inhibitors of xanthine oxidase, such as allopurinol, are used to treat these conditions. nih.gov Various natural and synthetic compounds have been investigated for their xanthine oxidase inhibitory activity. researchgate.netresearchgate.net

Lanosterol 14α-Demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is the primary target for azole antifungal drugs. nih.govnih.gov Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The development of new inhibitors for this enzyme is an active area of research, particularly in the face of growing antifungal resistance. nih.govresearchgate.net The potential for a compound like this compound to inhibit these or other enzymes warrants further investigation to fully characterize its pharmacological profile.

Receptor Binding and Modulation Studies (e.g., GABA-A Receptor, 5-HT6 Receptor)

The indole sulfonamide scaffold is a key feature in ligands designed for various central nervous system receptors.

GABA-A Receptor: There is a lack of specific research investigating the direct binding or modulation of this compound at the γ-aminobutyric acid type A (GABA-A) receptor. However, research into related heterocyclic structures provides some context. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share the 2-(4-fluorophenyl) substituent, have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype. nih.gov These compounds were found to interact with the α1/γ2 interface of the receptor, a site distinct from the classical benzodiazepine (B76468) binding site. nih.gov This suggests that heterocyclic compounds containing a 4-fluorophenyl group at the 2-position may have the potential for interaction with GABA-A receptors, though the specific role of the indole core and the C2-sulfonyl linker would require direct empirical investigation.

5-HT6 Receptor: The 5-HT6 receptor, a serotonin (B10506) receptor subtype primarily expressed in the brain, is a significant target for the development of cognitive enhancers and treatments for neuropsychiatric disorders. nih.gov A vast group of 5-HT6 receptor ligands are based on an indole scaffold. nih.gov Notably, extensive research has been conducted on structural isomers of the target compound, specifically N1-arylsulfonyl-1H-indoles, which have demonstrated high affinity and antagonist activity at the 5-HT6 receptor. nih.govnih.gov

In one study, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives were designed and synthesized, leading to the identification of potent and selective 5-HT6 receptor antagonists. nih.gov Another study focused on 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands, which also showed high antagonist affinity for the 5-HT6 receptor, with Ki values in the low nanomolar range. nih.gov These findings highlight the importance of the N-phenylsulfonyl indole core for achieving high-affinity binding. The specific placement of the sulfonyl group (at N1 versus C2) is a critical determinant of receptor affinity and pharmacological activity, but the consistent high potency of these related structures suggests that the this compound scaffold warrants investigation for 5-HT6 receptor activity.

| Compound | Structure | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 17 | 1-(phenylsulfonyl)-1H-indole core with tacrine (B349632) moiety | 13 | nih.gov |

| Compound 35 | 1-(phenylsulfonyl)-1H-indole core with rivastigmine-derived moiety | 15 | nih.gov |

| Compound 25 | 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | 1.5 | nih.gov |

Antioxidant Activity Investigations

The indole nucleus is a well-known structural component in compounds exhibiting antioxidant properties, partly due to the ability of the N-H group to act as a hydrogen donor for radical scavenging. Similarly, sulfonamide-based compounds have also been explored for their antioxidant potential. nih.gov

While no specific antioxidant assays for this compound are reported, studies on related molecules suggest this is a plausible area of activity. For example, a series of sulfonamide-based oxindole (B195798) derivatives were synthesized and screened for their antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov Many of these compounds demonstrated very significant antioxidant activity. nih.gov Another study on new ester and amide derivatives of indole-2-carboxylic acid found that some of the tested compounds exhibited excellent reducing power and were effective scavengers of DPPH radicals. gazi.edu.tr The combination of the indole ring and the sulfonamide moiety within a single molecule could potentially lead to compounds with notable antioxidant capabilities, although this remains to be experimentally verified for this compound.

Antiviral Research Endeavors (e.g., anti-HBV, anti-HIV)

The indole sulfonamide framework is a "privileged structure" in medicinal chemistry and has been incorporated into various antiviral agents. nih.govmdpi.com

Anti-HIV Research: There is no specific data on the activity of this compound against Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV). However, a closely related class of compounds, the indolylarylsulfones (IASs), have been identified as a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function.

Research into novel sulfonamide-substituted indolylarylsulfones has yielded compounds with potent activity against wild-type HIV-1 and various drug-resistant mutant strains, with EC50 values in the low-nanomolar range. nih.gov The sulfonamide motif in these derivatives was introduced to interact with residues at the entrance of the NNRTI binding pocket, aiming to improve the antiviral potency and reduce cytotoxicity. nih.gov The effectiveness of these closely related indole-based sulfone compounds suggests that the this compound scaffold could serve as a template for the design of novel anti-HIV agents.

| Compound ID | Description | Anti-HIV-1 Activity (WT, EC50, nM) | Reference |

|---|---|---|---|

| IAS-0 | Parent Indolylarylsulfone Compound | Low-nanomolar range | nih.gov |

| R10L4 | Sulfonamide-substituted IAS derivative | Potent activity against WT and mutant strains | nih.gov |

Anti-HBV Research: The investigation of indole sulfonamides for anti-HBV activity is less documented in the available literature compared to anti-HIV research. While sulfonamide derivatives, in general, are explored for broad-spectrum antiviral properties, specific studies targeting HBV with compounds structurally similar to this compound are not prominent. mdpi.com

Structure Activity Relationship Sar Elucidation for 2 4 Fluorophenyl Sulfonyl 1h Indole Derivatives

Positional and Electronic Effects of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group attached to the C2-sulfonyl linker of the indole (B1671886) scaffold plays a pivotal role in modulating the biological activity of this class of compounds. The position and electronic nature of the fluorine substituent are critical for molecular interactions with target proteins.

The fluorine atom at the para-position (C4) of the phenyl ring is a key feature. As a highly electronegative atom, it imparts a significant electronic effect on the ring, influencing its interaction with biological targets. The presence of a halogen substituent on a phenyl ring has been shown to be essential for the inhibitory effects of various biologically active molecules. frontiersin.orgpolyu.edu.hk Specifically, the electron-withdrawing nature of fluorine can alter the charge distribution of the entire sulfonylphenyl moiety, potentially enhancing binding affinity through favorable electrostatic interactions or by influencing the acidity of nearby protons.

In related series of arylsulfonyl derivatives, modifications to the substituents on the benzene (B151609) ring have been shown to significantly impact potency. For instance, in a series of N-arylsulfonyl-indole-2-carboxamide derivatives, varying the groups on the benzene ring led to considerable differences in binding affinity towards galectin-3 and galectin-8C. nih.gov While a direct SAR study on moving the fluorine atom on the 2-phenylsulfonyl-1H-indole core is not extensively detailed in the provided literature, SAR principles from analogous series suggest that the para-position is often optimal. This position minimizes steric hindrance while maximizing electronic influence through resonance and inductive effects. The introduction of substituents other than fluorine, or additional groups on the phenyl ring, would likely alter the activity profile, with negatively charged groups potentially being beneficial for inhibitory activity in some target classes. mdpi.com

Conformational and Electronic Contributions of the Sulfonyl Linker

The sulfonyl (SO₂) group serves as a critical linker between the 4-fluorophenyl ring and the C2 position of the indole nucleus. Its chemical properties are instrumental in defining the molecule's three-dimensional structure and its capacity for interaction.

Conformational Rigidity: The sulfonyl group is a non-planar, tetrahedral linker that introduces a degree of conformational rigidity to the molecule. This rigidity is crucial as it orients the 4-fluorophenyl and indole moieties in a specific, relatively fixed spatial arrangement. This defined conformation can be vital for fitting into the constrained binding pockets of target enzymes or receptors. Computational studies on related N-arylsulfonyl-indole-2-carboxamides have highlighted the importance of the sulfonamide linker in establishing the correct geometry for effective binding. mdpi.com

Electronic Properties and Hydrogen Bonding: Electronically, the sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms. This property influences the electronic character of both the adjacent phenyl ring and the indole nucleus. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. nih.gov This ability to form hydrogen bonds with amino acid residues (such as the backbone N-H of valine or arginine) in a protein's active site is a recurring theme in the activity of sulfonyl-containing drugs, including selective COX-2 inhibitors. researchgate.net Molecular modeling studies of similar indole derivatives have shown that the sulfonyl moiety often inserts into specific hydrophilic pockets of the target, forming key hydrogen bonding interactions that anchor the inhibitor. japsonline.com

The combination of its rigid geometry and its capacity as a hydrogen bond acceptor makes the sulfonyl linker a crucial determinant of both the affinity and selectivity of these compounds.

Impact of Substituents on the Indole Nucleus (e.g., C3, C5, C6)

Modifications to the indole nucleus itself, at positions such as C3, C5, and C6, have been shown to profoundly affect the biological activity of 2-arylsulfonyl indoles. The indole NH group is often identified as a critical hydrogen bond donor, and substitutions on the carbocyclic part of the ring system can modulate binding affinity, selectivity, and physicochemical properties. acs.org

In a closely related series of 2-(4-(methylsulfonyl)phenyl) indole derivatives designed as COX-2 inhibitors, substitutions at the C5 position of the indole ring were explored. The introduction of different functional groups at this position led to a range of potencies. For example, substituting the C5 position with electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., CH₃) can influence the electronic density of the indole ring system and its interaction with the target protein.

Similarly, in another study on N-arylsulfonyl-indole-2-carboxamides, extensive SAR was conducted on the 5-position of the indole ring. Attaching various aryloxy moieties at this position demonstrated that these substituents explore additional binding pockets, significantly enhancing potency against targets like galectin-3. nih.gov This indicates that the C5 position is a key vector for optimizing ligand-receptor interactions.

Substitutions at the C3 position have also been investigated. In one series, the C3 position was functionalized to bear hydrazono-methyl groups, which led to compounds with potent antimicrobial and anti-inflammatory activities. researchgate.netnih.gov This suggests that the C3 position can tolerate bulky substituents and that these modifications can introduce new interaction points with the biological target.

The following table summarizes representative SAR data for substitutions on the indole nucleus from related compound series.

| Parent Scaffold | Compound | Indole Substitution | Target | Activity (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|---|

| 2-(4-Methylsulfonylphenyl)-1H-indole-3-carbaldehyde hydrazone | 7a | C3: =N-NH-Ph-4-F C5: H | COX-2 | 0.08 | >1250 |

| 2-(4-Methylsulfonylphenyl)-1H-indole-3-carbaldehyde hydrazone | 7g | C3: =N-NH-Ph-4-NO₂ C5: H | COX-2 | 0.06 | >1666 |

| 1-Benzyl-2-(4-methylsulfonylphenyl)-1H-indole | 4b | C5: F | COX-2 | 0.29 | 107.63 |

| 1-Benzyl-2-(4-methylsulfonylphenyl)-1H-indole | 4d | C5: Cl | COX-2 | 0.14 | 76.04 |

| 1-Benzyl-2-(4-methylsulfonylphenyl)-1H-indole | 4f | C5: CH₃ | COX-2 | 0.31 | 39.21 |

Data adapted from studies on 2-(4-(methylsulfonyl)phenyl) indole analogs, which serve as a proxy to understand the impact of indole substitutions. japsonline.comnih.gov

Role of N1-Substituents on Biological Potency and Selectivity

The N1 position of the indole ring, which bears a hydrogen in the parent compound, is a critical site for substitution that can significantly influence biological potency, selectivity, and pharmacokinetic properties. The indole N-H is capable of acting as a hydrogen bond donor, an interaction that can be crucial for binding to some targets. acs.org Alkylating or arylating this position removes this hydrogen bond donating capability but allows for the introduction of new functionalities that can explore different regions of a binding site.

Studies on a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives have systematically evaluated the impact of N1-substituents on COX-2 inhibitory activity. japsonline.com A range of substituents, from small alkyl groups to larger aromatic moieties, were introduced at the N1 position. The results demonstrated that this position is highly sensitive to modification. For instance, substituting the N1-hydrogen with a 4-chlorobenzyl group or a 4-methoxybenzyl group often results in highly potent and selective COX-2 inhibitors. These larger groups can occupy a hydrophobic channel in the COX-2 active site that is not accessible in the COX-1 isoform, thereby conferring selectivity. japsonline.comjapsonline.com

The following table illustrates the effect of various N1-substituents on the COX-2 inhibitory activity and selectivity of 2-(4-(methylsulfonyl)phenyl)-5-chloro-1H-indole derivatives.

| Parent Scaffold | Compound | N1-Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 2-(4-Methylsulfonylphenyl)-5-chloro-1H-indole | - | H | - | - |

| 2-(4-Methylsulfonylphenyl)-5-chloro-1H-indole | 4c | Methyl | 0.25 | 42.12 |

| 2-(4-Methylsulfonylphenyl)-5-chloro-1H-indole | 4d | Benzyl | 0.14 | 76.04 |

| 2-(4-Methylsulfonylphenyl)-5-chloro-1H-indole | - | 4-Chlorobenzyl | 0.09 | >1111 |

| 2-(4-Methylsulfonylphenyl)-5-chloro-1H-indole | - | 4-Methoxybenzyl | 0.07 | >1428 |

Data adapted from studies on 2-(4-(methylsulfonyl)phenyl) indole analogs. japsonline.com Some values are from related compounds within the same study series to illustrate the trend.

Computational Chemistry and Molecular Modeling in 2 4 Fluorophenyl Sulfonyl 1h Indole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial for understanding the structural basis of a ligand's activity and is widely used in drug design. jocpr.com For derivatives of 2-((4-fluorophenyl)sulfonyl)-1H-indole, docking simulations elucidate how the molecule fits into the active site of a target protein, predicting the binding affinity and the non-covalent interactions that stabilize the complex.

Research on similar indole-containing structures demonstrates that the indole (B1671886) ring, the sulfonyl group, and the fluorophenyl moiety each play a critical role in target binding. Docking studies on various indole derivatives have identified key interactions such as:

Hydrogen Bonds: The sulfonyl oxygens and the indole N-H group frequently act as hydrogen bond acceptors and donors, respectively, forming crucial connections with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The aromatic rings (both the indole and the fluorophenyl group) often engage in hydrophobic and π-stacking interactions with nonpolar residues, which are vital for anchoring the ligand within the binding pocket. biointerfaceresearch.com

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a specific and directional interaction that can contribute to binding affinity and selectivity.

These simulations calculate a "docking score," typically expressed in kcal/mol, which estimates the free energy of binding. A lower (more negative) score generally indicates a more stable ligand-receptor complex and higher predicted affinity. jocpr.com These findings are essential for rational drug design, allowing chemists to modify the lead compound to optimize these interactions and improve potency.

Table 1: Example Molecular Docking Results for Indole Sulfonamide Derivatives This table is illustrative, based on typical findings for this class of compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Derivative A | -9.8 | Arg120, Tyr355 | Hydrogen Bond, π-Sulfur |

| Dihydrofolate Reductase (DHFR) | Derivative B | -8.5 | Ile50, Ser108 | Hydrophobic, Hydrogen Bond |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. ajchem-a.comajchem-a.com These methods provide detailed information on molecular structure, orbital energies, and reactivity. For this compound, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are known as the frontier molecular orbitals. Their properties are fundamental to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions.

HOMO Energy: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO Energy: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ajchem-a.comajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

Table 2: Frontier Molecular Orbital Energies Calculated via DFT This table presents typical values for related sulfonamide compounds.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.54 | Capacity to donate electrons |

| ELUMO | -1.89 | Capacity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In QSAR studies, the structural properties of molecules are quantified using various molecular descriptors.

For a series of this compound derivatives, a QSAR model would be developed by:

Calculating Molecular Descriptors: These are numerical values that describe various aspects of the molecule, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and topological features (e.g., connectivity indices).

Building a Mathematical Model: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that relates the descriptors to the observed biological activity (e.g., IC₅₀ values). biointerfaceresearch.comnih.gov

Validating the Model: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. biointerfaceresearch.com

A successful QSAR model can rationalize the activity of existing compounds and, more importantly, predict the activity of new, yet-to-be-synthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources.

In Silico Prediction of Binding Modes and Pharmacophore Development

The prediction of binding modes, a direct output of molecular docking simulations, provides a static 3D model of how a ligand interacts with its target. rsc.org Building on this, pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov

A pharmacophore model is an abstract representation of a molecule, defined by features rather than specific atoms. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Centers (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

For this compound, a pharmacophore model could be generated based on its docked conformation within a protein's active site. This model would highlight the spatial arrangement of its sulfonyl oxygens (HBAs), the indole N-H (HBD), and the two aromatic rings (AR/HY).

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. researchgate.net This process helps to identify novel and structurally diverse compounds that possess the key features required for binding to the target, thus accelerating the discovery of new potential drug candidates. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for 2 4 Fluorophenyl Sulfonyl 1h Indole Research

High-Resolution Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Structural confirmation of novel organic compounds like 2-((4-Fluorophenyl)sulfonyl)-1H-indole fundamentally relies on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the indole (B1671886) ring, the 4-fluorophenyl group, and the N-H proton of the indole would each appear in characteristic chemical shift regions, with specific splitting patterns (e.g., doublets, triplets, multiplets) resulting from spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon skeleton, with each unique carbon atom giving a distinct signal. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and sulfonyl-group-adjacent carbons.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal corresponding to the fluorine on the phenyl ring, and its coupling with adjacent protons could further confirm the substitution pattern.

Mass Spectrometry (MS) is employed to determine the compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula (C₁₄H₁₀FNO₂S).

While specific spectral data for this compound is not published, the table below illustrates the expected ¹H NMR chemical shifts based on general principles and data from analogous structures.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Indole N-H | > 10.0 | Broad Singlet |

| Aromatic Protons (Indole & Phenyl) | 7.0 - 8.5 | Multiplets, Doublets |

| Indole C3-H | ~6.5 - 7.0 | Doublet or Triplet |

This table is illustrative and not based on experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A successful crystallographic analysis would yield a wealth of information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the indole and fluorophenylsulfonyl components.

Conformation: The dihedral angles, revealing the rotational orientation of the phenyl ring relative to the sulfonyl group and the indole ring system.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, identifying any hydrogen bonds (e.g., involving the indole N-H and sulfonyl oxygens) or other non-covalent interactions like π-π stacking.

The table below summarizes the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice |

| Z | The number of molecules in the unit cell |

| Calculated Density | The density of the crystal derived from the structure |

This table represents the types of data generated from X-ray crystallography; specific values for this compound are not available.

Chromatographic Purity and Stability Assessments in Research

In any research involving a synthesized compound, assessing its purity and stability is critical. Chromatographic techniques are the primary methods used for these evaluations.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds.

Purity Assessment: A sample of this compound would be injected into an HPLC system, typically with a reversed-phase column (e.g., C18). The compound would be eluted with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, such as a UV-Vis spectrophotometer, would monitor the eluent. The purity is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. For research purposes, purities of >95% or >98% are often required.

Stability Studies: HPLC is also used to assess the compound's stability under various conditions (e.g., in different solvents, at various temperatures, or exposed to light). By analyzing samples over time, any degradation of the compound can be monitored by the appearance of new peaks and a decrease in the area of the parent compound's peak.

The results of a typical purity analysis are often presented in a tabular format.

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

| Reversed-Phase HPLC | C18, 5 µm | Acetonitrile/Water (Gradient) | [Not Available] | [Not Available] |

This table is a template for reporting HPLC purity data; no experimental data for this compound has been published.

Future Directions and Academic Research Applications of 2 4 Fluorophenyl Sulfonyl 1h Indole

Rational Design Principles for Enhanced Bioactivity

The rational design of derivatives of 2-((4-Fluorophenyl)sulfonyl)-1H-indole can be guided by established principles in medicinal chemistry to enhance their biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, modifications to the indole (B1671886) ring, the phenylsulfonyl group, and the linker between them can significantly impact potency and selectivity.

Key strategies for enhancing bioactivity may include:

Substitution on the Indole Ring: The introduction of various functional groups at different positions of the indole nucleus could modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, substituting at the N1 position of the indole can influence its interaction with biological targets.

Modification of the Phenylsulfonyl Moiety: Altering the substitution pattern on the phenyl ring of the sulfonyl group can affect target binding and selectivity. The existing fluorine atom at the para-position is a good starting point, known for its ability to enhance binding affinity and metabolic stability. Further exploration with other electron-withdrawing or electron-donating groups could yield compounds with improved activity profiles.

Bioisosteric Replacement: The sulfonyl group itself, or the indole scaffold, could be replaced with bioisosteres to explore different chemical spaces and potentially discover novel biological activities. For example, the sulfonyl group could be replaced with a sulfonamide or other related functionalities.

Interactive Table of Potential Modifications to Enhance Bioactivity:

| Modification Site | Example Substituents | Potential Impact |

| Indole N1 Position | Alkyl chains, Benzyl groups | Altered solubility and cell permeability |

| Indole C5 Position | Methoxy, Halogens | Modified electronic properties and target interaction |

| Phenylsulfonyl Ring | Nitro, Amino, Methoxy groups | Enhanced binding affinity and selectivity |

Exploration of Novel Therapeutic Targets and Modalities

The sulfonyl-indole scaffold is present in a variety of biologically active molecules, suggesting that this compound could be investigated for a range of therapeutic applications. The structural motifs within this compound are associated with several key biological targets.

Potential therapeutic targets for investigation include:

Anticancer Agents: Many indole derivatives exhibit potent antitumor activity. nih.gov For example, certain 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones have shown significant in vitro activity against various human tumor cell lines. nih.gov Future research could explore the cytotoxicity of this compound against a panel of cancer cell lines.

Enzyme Inhibition: The sulfonamide moiety, structurally related to the sulfonyl group, is a well-known pharmacophore in enzyme inhibitors, such as those targeting carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.gov

Neurodegenerative Diseases: Derivatives of 1-(arylsulfonyl)-1H-indole have been explored as antagonists for serotonin (B10506) receptors, which are targets for the treatment of cognitive disorders like Alzheimer's disease.

Methodological Innovations in Sulfonyl-Indole Synthesis

While specific synthetic routes for this compound are not extensively documented, modern organic synthesis offers several innovative and efficient methods for the preparation of 2-sulfonylindoles. These methodologies could be adapted for the specific synthesis of the target compound.

Promising synthetic strategies include:

Direct C-H Sulfonylation: Recent advances have enabled the direct sulfonylation of the C2 position of the indole ring. Metal-free methods using sulfonyl hydrazides as the sulfonyl source offer an environmentally friendly approach. researchgate.net

KI-Catalyzed Regioselective Synthesis: A convenient procedure for the preparation of 2-sulfonylindoles from indoles and sodium sulfinates has been developed using potassium iodide as a catalyst in water, presenting a green and efficient synthetic route. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis can be employed for the direct C–H bond sulfonylation of indoles, allowing for the synthesis of diverse 2-sulfonated indoles under mild conditions. researchgate.net

Lithiation and Electrophilic Quench: A common strategy involves the lithiation of an N-protected indole at the C2 position, followed by quenching with an appropriate electrophilic sulfonyl source. nih.govmdpi.com

Interactive Table of Synthetic Methodologies:

| Method | Reagents | Advantages |

| Direct C-H Sulfonylation | Indole, Sulfonyl hydrazide, TBHP/I2 | Metal-free, mild conditions researchgate.net |

| KI-Catalyzed Synthesis | Indole, Sodium sulfinate, KI, Water | Green solvent, regioselective researchgate.net |

| Palladium-Catalyzed Sulfonylation | 1-(Pyridin-2-yl)indole, DABCO·(SO2)2, Aryldiazonium tetrafluoroborate, Pd(II) catalyst | High efficiency, mild conditions researchgate.net |

| Lithiation-Quench | N-sulfonylindole, n-BuLi, Electrophilic sulfur source | Established method for functionalization nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((4-fluorophenyl)sulfonyl)-1H-indole derivatives?

- Methodological Answer : A [4+1] annulation strategy using aminobenzyl phosphonium salts and acrylaldehydes provides a robust route for synthesizing substituted indoles. For example, (E)-2-(4-fluorostyryl)-3-phenyl-1H-indole was synthesized with 91% yield via flash column chromatography (PE:EA = 10:1) . Alternative routes involve Pd- or Rh-mediated electrophilic substitutions, though these may require optimization for sulfonyl group compatibility .

Q. How can the crystal structure of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For instance, a related compound, 2-(4-fluorophenyl)-3-methyl-1H-indole, was analyzed at 93 K, revealing non-classical N–H···π interactions and chain packing along the [001] direction . ORTEP-III (with GUI) is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are critical when handling fluorinated indole derivatives in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via certified biohazard contractors due to potential environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anti-proliferative properties of this compound derivatives?

- Methodological Answer : Perform QSAR modeling to correlate substituent effects with biological activity. A study on 2-(4-fluorophenyl)imidazol-5-ones identified Plk1 inhibitors (e.g., ligands 24 and 27 with binding affinities < -10 kcal/mol) using molecular docking. Validate pharmacokinetics via Lipinski’s Rule of Five and in vitro assays .

Q. How can contradictory crystallographic data (e.g., hydrogen-bonding vs. π-stacking) be resolved for fluorinated indoles?

- Methodological Answer : Compare refinement parameters (R-factor, data-to-parameter ratio) across datasets. For example, a triclinic crystal of a sulfonated pyrroloindole (R = 0.036, wR = 0.103) showed no classical H-bonding, while indole derivatives may exhibit weak interactions. Use SHELXD for phase resolution and SHELXE for density modification in ambiguous cases .

Q. What strategies improve synthetic yields of this compound under scale-up conditions?

- Methodological Answer : Optimize solvent systems (e.g., PE:EA gradients) and catalyst loading. A Rh-catalyzed route achieved 56.9 mg (91%) of a fluorostyryl indole, but sulfonation steps may require SO3·Py complex in DMF at 0°C to avoid side reactions .

Q. How can computational methods guide the design of this compound analogs for targeted drug discovery?

- Methodological Answer : Combine ligand-based pharmacophore modeling with molecular dynamics (MD) simulations. For Plk1 inhibitors, dock derivatives into the ATP-binding pocket (PDB: 2YAC) using AutoDock Vina, and validate stability via 100-ns MD trajectories .

Q. What biological targets are most promising for fluorosulfonyl indoles in oncology research?

- Methodological Answer : Prioritize kinases (e.g., Plk1, EGFR) and apoptosis regulators. Derivatives of 2-(4-fluorophenyl)imidazol-5-ones showed IC50 < 5 µM against MCF-7 cells, suggesting potential for breast cancer therapy .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.